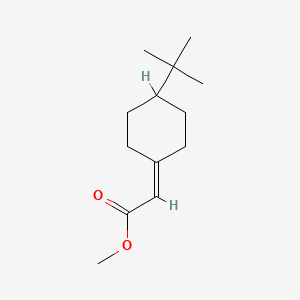![molecular formula C9H15ClN2O3 B8752156 2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B8752156.png)
2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2. It is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride typically involves the reaction of appropriate amines with cyclic anhydrides under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, and may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Aqueous sodium hydroxide for hydroxide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione: Similar structure but lacks the hydrochloride component.
8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane: Contains a methoxy group instead of a hydroxy group
Uniqueness
2-hydroxy-8-methyl-2,8-diazaspiro[45]decane-1,3-dione;hydrochloride is unique due to its specific spiro structure and the presence of both hydroxy and hydrochloride groups
Propriétés
Formule moléculaire |
C9H15ClN2O3 |
|---|---|
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride |
InChI |
InChI=1S/C9H14N2O3.ClH/c1-10-4-2-9(3-5-10)6-7(12)11(14)8(9)13;/h14H,2-6H2,1H3;1H |
Clé InChI |
ZHABPKWMZOVBIQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(CC1)CC(=O)N(C2=O)O.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Benzyloxy)-5-bromoimidazo[1,2-a]pyridine](/img/structure/B8752080.png)
![7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-(methylthio)oxazolo[5,4-D]pyrimidine](/img/structure/B8752095.png)
![[4-(3-Bromopropoxy)phenyl]phenylmethanone](/img/structure/B8752105.png)

![1H-1,2,4-Triazol-3-amine, 1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8752113.png)
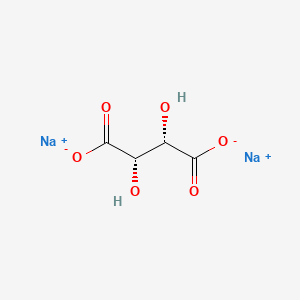
![2-Chloro-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B8752134.png)
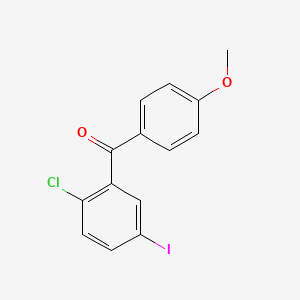

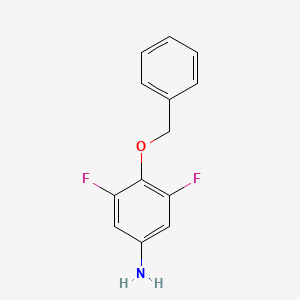
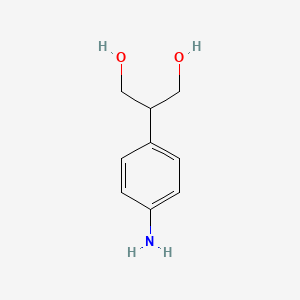
![3-[Butyl(ethyl)amino]phenol](/img/structure/B8752160.png)
![5-[3-(trifluoromethyl)phenyl]-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8752174.png)
